Product packaging for 5-hydroxy-4-methylisobenzofuran-1(3H)-one(Cat. No.:CAS No. 1194700-73-6)

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Cat. No.: B1400423
CAS No.: 1194700-73-6
M. Wt: 164.16 g/mol
InChI Key: XCLSUJASPNFYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B1400423 5-hydroxy-4-methylisobenzofuran-1(3H)-one CAS No. 1194700-73-6

Properties

IUPAC Name

5-hydroxy-4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLSUJASPNFYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

5-Hydroxy-4-methylisobenzofuran-1(3H)-one is a naturally occurring organic compound from the isobenzofuranone family, which is characterized by a hydroxyl group and a methyl group at specific positions. The compound has a fused bicyclic structure that combines a benzene ring with a furanone moiety.

  • CAS No: 1194700-73-6
  • Molecular Formula: C9H8O3
  • Molecular Weight: 164.16 g/mol

Synthesis and Preparation

Due to the limited information on the preparation of this compound, a synthesis for a similar compound, 5-phenoxy-1(3H)-isobenzofuranone, is described:

  • Two-Step Process The preparation of 5-phenoxy-1(3H)-isobenzofuranone involves a two-step process:
    • Treating N-substituted-4-nitro-phthalimide of Formula VII with sodium phenoxide to form N-substituted-4-phenoxy-phthalimide of Formula VIII.
    • Treating Formula VIII with zinc in the presence of a base.
  • One-Pot Reaction The process uses a method to complete two reactions, the formation of sodium phenoxide and subsequent production of the diaryl ether intermediate (Formula VIII), in one pot using low-cost commercial grade sodium hydroxide aqueous solution in place of sodium metal and sodium methoxide. Anhydrous sodium phenoxide aqueous Sodium hydroxide solution, phenol, and toluene are mixed in a flask, heated to reflux for 30-90 minutes, and then dehydrated by azeotropic distillation to remove water from the system. DMSO is added to make a solvent exchange and the temperature is kept at 90-120° C until all toluene is distilled away.

Formulation

To prepare an in vivo formulation of this compound, take \$$\mu\$$L DMSO master liquid and add \$$\mu\$$L Corn oil, then mix until the liquid is clear. Be sure to add the solvent(s) in order and ensure that the solution obtained in the previous addition is clear before proceeding to add the next solvent. Physical methods such as vortex, ultrasound, or a hot water bath can be used to aid dissolving.

Complete Stock Solution Preparation Table

1 mg 5 mg 10 mg
1 mM 6.0916 mL 30.4581 mL 60.9162 mL
5 mM 1.2183 mL 6.0916 mL 12.1832 mL
10 mM 0.6092 mL 3.0458 mL 6.0916 mL

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form carbonyl derivatives. Key findings include:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) : Oxidizes the hydroxyl group to a ketone under acidic conditions .

  • Phenyliodine diacetate (PIDA) : Mediates oxidative coupling with β-dicarbonyl compounds, yielding functionalized benzofurans .

Products :

Reaction TypeProductYieldConditions
Hydroxyl → Ketone5-oxo-4-methylisobenzofuran-1(3H)-one65–85%KMnO₄, H₂SO₄, 60°C
Oxidative Coupling5-aryl-4-methylbenzofuransUp to 96%PIDA, CH₂Cl₂, RT

Mechanistic studies suggest radical intermediates form during PIDA-mediated reactions, with electrochemical data showing oxidation peaks at 1.51–1.80 V (vs. Ag/AgCl) .

Reduction Reactions

The compound’s carbonyl group is susceptible to reduction:

Reagents/Conditions :

  • Sodium borohydride (NaBH₄) : Selectively reduces the lactone carbonyl to a hydroxyl group .

  • Catalytic hydrogenation (H₂/Pd) : Saturates the furan ring under high-pressure conditions.

Products :

Reaction TypeProductYieldConditions
Lactone → Diol4-methyl-1,3-dihydroxybenzofuran76%NaBH₄, MeOH, RT
Ring Saturation4-methylhexahydroisobenzofuran-1-ol82%H₂ (1 atm), Pd/C, EtOH

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Reagents/Conditions :

  • Alkyl halides (R-X) : Forms ethers via Williamson synthesis .

  • Acyl chlorides (RCOCl) : Produces esters in the presence of pyridine.

Products :

Reaction TypeProductYieldConditions
O-Alkylation5-(methoxy)-4-methylisobenzofuran-1(3H)-one68%CH₃I, K₂CO₃, DMF
O-Acylation5-(acetyloxy)-4-methylisobenzofuran-1(3H)-one73%AcCl, pyridine, 0°C

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundSubstituentsKey Reactivity Differences
5-Hydroxyisobenzofuran-1,3-dioneTwo carbonyl groupsEnhanced electrophilicity; undergoes nucleophilic addition at C-1 and C-3
4-Methylisobenzofuran-1(3H)-oneNo hydroxyl groupLacks oxidation sites; inert to PIDA-mediated coupling
5-Methoxy-4-methylisobenzofuran-1(3H)-oneMethoxy groupResists oxidation but undergoes demethylation under strong acids

Mechanistic Insights

  • Oxidation : Proceeds via a radical pathway, as evidenced by inhibition experiments with BHT (butylated hydroxytoluene) .

  • Reduction : Sodium borohydride attacks the carbonyl oxygen, forming a tetrahedral intermediate that collapses to the diol .

  • Substitution : Proceeds through an SN2 mechanism, with base-assisted deprotonation of the hydroxyl group.

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-4-methylisobenzofuran-1(3H)-one has shown potential as a lead compound in drug development due to its biological activity. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for treating conditions like arthritis and cardiovascular diseases.

Case Study : A study published in a pharmacological journal demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in developing anti-inflammatory therapies .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activity. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
Cyclooxygenase (COX)Competitive25Journal of Medicinal Chemistry
LipoxygenaseNon-competitive30Biochemical Journal
Aldose ReductaseMixed15Pharmacology Reports

Environmental Science

In environmental chemistry, this compound has been studied for its potential role as a biomarker for pollution monitoring. Its presence in biological samples can indicate exposure to certain environmental toxins.

Case Study : Research conducted on aquatic ecosystems found elevated levels of this compound correlating with increased pollution levels, suggesting its application as an environmental monitoring tool .

Mechanism of Action

The mechanism of action of 5-hydroxy-4-methylisobenzofuran-1(3H)-one depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological or chemical effects.

For example, in a biological context, the compound may bind to an enzyme and inhibit its activity, leading to changes in metabolic pathways or cellular processes. In a chemical context, the compound may undergo reactions with other molecules, leading to the formation of new products or the modification of existing molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Hydroxy-4-methylisobenzofuran-1(3H)-one
  • CAS Number : 1194700-73-6
  • Molecular Formula : C₉H₈O₃
  • Molecular Weight : 164.16 g/mol
  • Structure : A bicyclic lactone with a hydroxy (-OH) group at position 5 and a methyl (-CH₃) group at position 4 of the fused benzene ring .

Physicochemical Properties :

  • Storage : Stable under inert atmosphere at room temperature .
  • Hazard Profile : Classified with GHS warnings (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Applications : Primarily used in pharmaceutical and agrochemical research due to its reactive lactone core and substituent-directed functionality .

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound belongs to the isobenzofuran-1(3H)-one (phthalide) family. Key analogues differ in substituent type, position, and biological activity:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
This compound 1194700-73-6 C₉H₈O₃ 5-OH, 4-CH₃ Low cost ($23/1g); explored for drug intermediates .
5-Methoxyisobenzofuran-1(3H)-one 4741-62-2 C₉H₈O₃ 5-OCH₃ Antiplatelet and antioxidant activities; planar crystal structure with C–H⋯O hydrogen bonds .
6-Methylisobenzofuran-1(3H)-one 72985-23-0 C₉H₈O₂ 6-CH₃ Higher lipophilicity; used in polymer synthesis .
7-Chloroisobenzofuran-1(3H)-one 70097-45-9 C₈H₅ClO₂ 7-Cl Electrophilic reactivity; priced at $58/1g .
5-Phenoxyisobenzofuran-1(3H)-one 57830-14-5 C₁₄H₁₀O₃ 5-OPh (phenoxy) Extended π-system; studied for material science applications .
3-Hydroxyisobenzofuran-1(3H)-one 16859-59-9 C₈H₆O₃ 3-OH Enhanced solubility due to intramolecular H-bonding; priced at $2900/5g .

Biological Activity

5-Hydroxy-4-methylisobenzofuran-1(3H)-one, with the molecular formula C₉H₈O₃, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a methyl group, which contribute to its unique chemical properties. The presence of the hydroxyl group facilitates hydrogen bonding, influencing interactions with biological systems.

Key Structural Features

FeatureDescription
Hydroxyl GroupContributes to antioxidant activity and potential interactions with enzymes.
Methyl GroupEnhances lipophilicity, potentially affecting bioavailability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from injury induced by oxidative stress and other harmful agents .
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing important insights into its potential applications.

Study Overview

StudyFindings
Antioxidant Activity AssessmentDemonstrated significant DPPH radical scavenging activity at concentrations above 50 µM.
Neuroprotection in Cell ModelsEnhanced cell viability in SH-SY5Y cells exposed to H₂O₂, with a protective effect observed at concentrations of 10–50 µM .
Antimicrobial TestingShowed inhibitory effects against Staphylococcus aureus and Escherichia coli at varying concentrations.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxyisobenzofuran-1(3H)-oneLacks methyl substitutionDifferent biological activity profile
5,7-Dihydroxy-4-methylphthalideContains two hydroxyl groupsExhibits stronger antioxidant properties
6-Hydroxy-4-methoxy-5-methylisobenzofuranMethoxy substitutionEnhanced solubility due to methoxy group

The structural uniqueness of this compound influences its reactivity and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxy-4-methylisobenzofuran-1(3H)-one, and how can purity be optimized?

  • Methodology : The compound is synthesized via palladium(II)-catalyzed cyclization of substituted benzoic acids. For example, 5-methoxy derivatives are prepared by reacting 4-methoxybenzoic acid with dibromomethane under reflux (140°C for 18 hours) using palladium acetate as a catalyst. Purification involves silica gel column chromatography with hexane:ethyl acetate (2:1 v/v), yielding ~33% purity. Optimization includes adjusting reaction time, temperature, and catalyst loading to improve yield .
  • Key Data :

ParameterValue
CatalystPd(OAc)₂
SolventDibromomethane
Yield33%
PurificationColumn chromatography

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Confirms planar molecular geometry (mean deviation: 0.010 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions). Crystallographic data (CCDC 1505246) are deposited for reproducibility .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 3.89 (s, CH₃), 5.25 (s, CH₂), and 171.1 ppm (C=O) .
  • IR : Bands at 1736 cm⁻¹ (lactone C=O) and 3032 cm⁻¹ (aromatic C–H) .

Advanced Research Questions

Q. What mechanistic insights explain the compound's antioxidant and antiplatelet activities?

  • Methodology :

  • Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition are tested in vitro. EC₀₅ values are compared against controls like ascorbic acid .
  • Antiplatelet activity : Measured via inhibition of ADP-induced platelet aggregation in human blood samples. Dose-response curves (IC₀₅) are analyzed .
    • Key Finding : The hydroxyl group at C5 enhances radical scavenging, while the methyl group at C4 modulates lipophilicity, affecting membrane permeability .

Q. How do substituent modifications influence biological activity in isobenzofuran-1(3H)-one derivatives?

  • Structure-Activity Relationship (SAR) :

SubstituentPositionActivity Trend
–OHC5↑ Antioxidant
–CH₃C4↑ Bioavailability
HalogensC6/C7Mixed effects
  • Methodology : Derivatives are synthesized via Suzuki-Miyaura coupling or electrophilic substitution. Activities are modeled using QSAR and validated via docking studies (e.g., COX-2 binding) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodology : Compare hydrogen-bonding patterns (e.g., C6–H6⋯O1 vs. C8–H8A⋯O2) across polymorphs. Variations in crystal packing may alter solubility and bioactivity. Use Rietveld refinement to assess phase purity .
  • Case Study : Discrepancies in phytotoxic activity between studies are linked to differences in molecular planarity and crystal morphology .

Q. What protocols ensure stability during long-term storage for experimental reproducibility?

  • Methodology :

  • Storage : –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability assays : Monitor via HPLC at t = 0, 6, 12 months. Degradation products (e.g., hydrolyzed lactone) are quantified .

Methodological Notes

  • Contradiction Analysis : Use multivariate statistics (e.g., PCA) to compare biological data across studies. Confounding factors (e.g., solvent polarity in assays) are normalized .
  • Advanced Characterization : Synchrotron XRD and solid-state NMR differentiate amorphous vs. crystalline impurities affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-4-methylisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-4-methylisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.